molecular formula C14H14O2S B12853677 Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone

Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone

Cat. No.: B12853677
M. Wt: 246.33 g/mol
InChI Key: JZOTWJCMNIXIHA-UHFFFAOYSA-N
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Description

Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone is a biphenyl derivative characterized by a sulfone (-SO₂-) group at the 4-position of one phenyl ring and a methyl (-CH₃) group at the 2'-position of the adjacent ring. Sulfones are electron-withdrawing groups that enhance chemical stability and binding affinity in biological systems . Applications may include roles as intermediates in organic synthesis or bioactive molecules in drug development, though further empirical studies are required to confirm these uses.

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-methyl-2-(4-methylsulfonylphenyl)benzene

InChI

InChI=1S/C14H14O2S/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)17(2,15)16/h3-10H,1-2H3

InChI Key

JZOTWJCMNIXIHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, are often employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group back to a thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Halogenated biphenyls, nitro biphenyls

Scientific Research Applications

Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone with structurally related biphenyl sulfones/sulfonates, emphasizing functional group variations and their implications:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Biphenyl core; sulfone at 4-position; methyl at 2'-position ~246.3 (estimated) Hypothesized stability due to steric shielding from 2'-methyl; potential in materials science. N/A
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine Biphenyl core; sulfone at 4'-position; amine at 2-position 247.31 Enhanced binding to enzymes/receptors; studied for antimicrobial and anticancer activity.
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate Biphenyl core; sulfone at 2-position; benzoate ester at 4-position ~336.4 High polarity due to ester group; used in organic electronics and polymer synthesis.
1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone Biphenyl core; sulfone at 4-position; propanone at 1-position 364.47 Ketone functionality enables nucleophilic reactions; explored in agrochemicals.
4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol Biphenyl core; sulfone at 4'-position; hydroxyl at 4-position 248.30 Hydroxyl group improves solubility; potential in drug delivery systems.
Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate Biphenyl core; sulfide (-S-) at 2-position; benzoate ester at 2-position ~334.4 Sulfide group less oxidized than sulfone; lower stability but higher reactivity in redox reactions.

Key Structural and Functional Differences

Sulfone placement (4-position vs. 4'-position) alters electronic effects. For example, 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol’s hydroxyl group enables hydrogen bonding, unlike the target compound’s non-polar methyl group .

Reactivity and Stability :

  • Sulfones are more oxidation-resistant than sulfides (e.g., Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate) but less reactive in nucleophilic substitutions compared to sulfonyl chlorides (e.g., [1,1'-biphenyl]-4-sulfonyl chloride) .
  • Esters (e.g., Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate) introduce hydrolytic susceptibility absent in the target compound .

Biological Activity: Amine-containing analogs (e.g., 4'-(methylsulfonyl)[1,1'-biphenyl]-2-amine) show stronger enzyme inhibition due to hydrogen-bonding capability, whereas the target compound’s lack of polar groups may limit bioactivity . Propanone derivatives (e.g., 1-[1,1'-biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone) exhibit ketone-mediated reactivity, useful in forming Schiff bases for drug design .

Biological Activity

Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C13H12O2S
  • Molecular Weight : 236.30 g/mol

The sulfone functional group in this compound is believed to play a critical role in its biological activity, particularly in interactions with biological macromolecules.

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures demonstrate varying degrees of cytotoxicity against HeLa cells, a commonly used cervical cancer cell line.

Cell Line IC50 (µM) Reference
HeLa15.0
MCF-720.5
A54925.3

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.

The mechanism underlying the cytotoxic effects of this compound involves several pathways:

  • Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells. This is supported by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
  • Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle progression, particularly at the G0/G1 phase, leading to reduced proliferation rates.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with target proteins. These studies have identified several key targets:

  • Protein Kinase B (Akt) : Docking simulations suggest a strong binding affinity between the compound and Akt, a crucial regulator in cell survival pathways.
  • Cyclin-dependent Kinases (CDKs) : The compound may inhibit CDKs, which are essential for cell cycle progression.

The binding energies calculated from these studies indicate that this compound has favorable interactions with these targets, potentially leading to therapeutic effects against cancer.

Case Studies and Research Findings

A variety of case studies have documented the biological activity of related biphenyl sulfones:

  • Case Study on HeLa Cells : In a controlled study, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting potential for further development as an anti-cancer agent.
  • Comparative Analysis : When compared to other known sulfone compounds, this compound showed superior activity against specific cancer types, warranting further investigation into its structure-activity relationship (SAR).

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